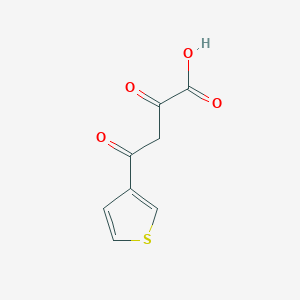
2,4-Dioxo-4-(3-thienyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-4-(3-thienyl)butanoic acid, also known as 4-oxo-4-(2-thienyl)butanoic acid, is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.21 g/mol . This compound belongs to the class of organic compounds known as heteroaromatic compounds .
Synthesis Analysis
A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CSC(=C1)C(=O)CCC(=O)O . NMR data reveal a 5-coordinate geometry for the triorganotin(IV) derivatives, while 6-coordinate for the diorganotin(IV) derivatives .Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
A study by Ali et al. (2012) explored the use of a photolabile protecting group related to 2,4-Dioxo-4-(3-thienyl)butanoic acid for optical gating in nanofluidic devices. This research showed that synthetic ion channels could be controlled by UV light, enabling selective transport of ionic species, which has implications for controlled release and sensing applications (Ali et al., 2012).
Molecular Engineering for Solar Cell Applications
Kim et al. (2006) reported on the engineering of organic sensitizers, including structures related to this compound, for enhanced solar cell efficiency. These compounds, when anchored onto TiO2 films, significantly improved the conversion efficiency, highlighting their potential in photovoltaic applications (Kim et al., 2006).
Synthesis of Complex Molecules
Miao's research (2007) involved the synthesis of complex molecules starting from 3-(2-Mercaptothiophene)butanoic acid, a compound related to this compound. This work contributes to the field of fine chemical intermediates, showcasing the versatility of thiophene derivatives in chemical synthesis (Miao, 2007).
Carbohydrate-based Copolyesters
Lavilla et al. (2014) conducted a comparative study on the use of a cyclic diol derived from tartaric acid for creating partially bio-based poly(butylene terephthalate) copolyesters. This research highlights the potential of using bio-based compounds to enhance the properties of polymeric materials, demonstrating an indirect application of chemical principles related to this compound (Lavilla et al., 2014).
Phase Behavior and Molecular Dynamics Simulation Studies
Taha et al. (2013) illustrated the use of HEPES buffer to induce phase separation in aqueous solutions, a study that, while not directly using this compound, exemplifies the type of innovative research in physical chemistry and materials science that parallels the applications of such compounds (Taha et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dioxo-4-thiophen-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-6(3-7(10)8(11)12)5-1-2-13-4-5/h1-2,4H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKWSCYRNCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)
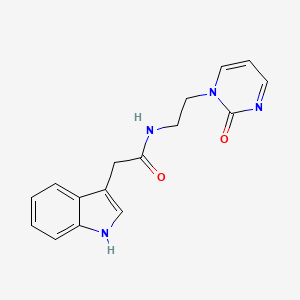
![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
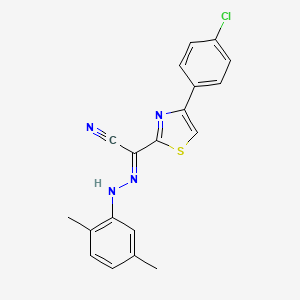
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)

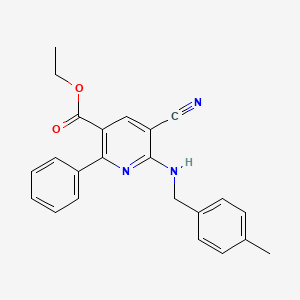

![N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2534914.png)

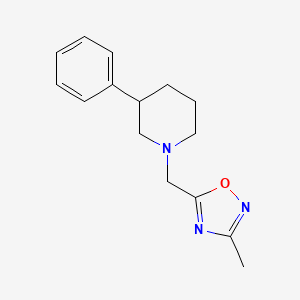
![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
